
2,3-Diethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethynylaniline is an organic compound characterized by the presence of two ethynyl groups attached to the benzene ring at the 2 and 3 positions, along with an amino group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Diethynylaniline can be synthesized through several methods, one of which involves the palladium/copper-catalyzed Sonogashira–Hagihara cross-coupling reaction. This reaction typically uses 1,3,5-tris(4-bromophenyl)benzene and 2,5-diethynylaniline as the building monomers . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere, usually under nitrogen or argon.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and catalysts involved.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diethynylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double or triple bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while reduction could produce amines or hydrocarbons.
Applications De Recherche Scientifique
2,3-Diethynylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Diethynylaniline involves its interaction with various molecular targets and pathways. The ethynyl groups can participate in π-π interactions and hydrogen bonding, which can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylaniline: This compound has methyl groups instead of ethynyl groups, which affects its reactivity and applications.
2,5-Diethynylaniline: Similar to 2,3-Diethynylaniline but with ethynyl groups at different positions on the benzene ring.
N,N-Diethylaniline: This compound has ethyl groups attached to the nitrogen atom, which influences its chemical properties and uses.
Uniqueness
This compound is unique due to the presence of ethynyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other aniline derivatives.
Propriétés
Numéro CAS |
412041-41-9 |
|---|---|
Formule moléculaire |
C10H7N |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2,3-diethynylaniline |
InChI |
InChI=1S/C10H7N/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H,11H2 |
Clé InChI |
MVESKVHSJPZJQH-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=CC=C1)N)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


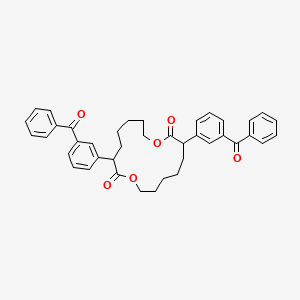
![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)
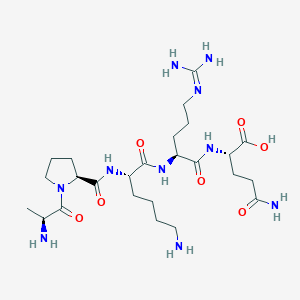
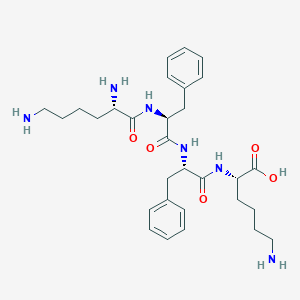
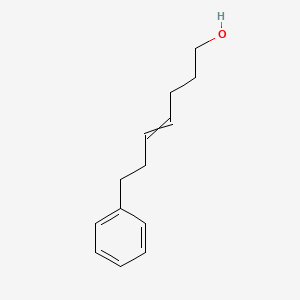

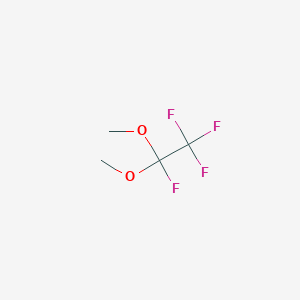
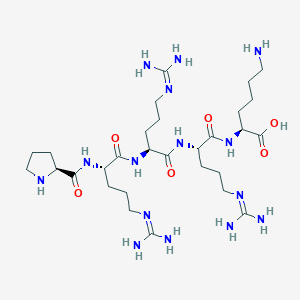
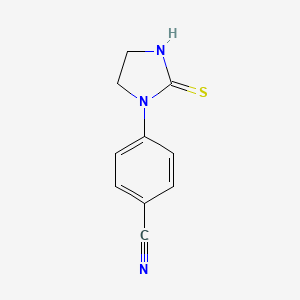
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
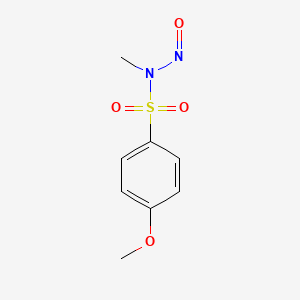
![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)
![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
